molecular formula C17H20N2O3 B4553769 N-[2-(2-methoxyphenoxy)ethyl]-N'-(4-methylphenyl)urea

N-[2-(2-methoxyphenoxy)ethyl]-N'-(4-methylphenyl)urea

Cat. No.: B4553769
M. Wt: 300.35 g/mol
InChI Key: HRSFMEXBNKOBRC-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-N'-(4-methylphenyl)urea is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.14739250 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Directed lithiation and subsequent reactions of related urea derivatives have been explored for synthesizing substituted products, demonstrating their utility in organic synthesis. For instance, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea with n-BuLi in anhydrous THF facilitates the introduction of various electrophiles, yielding high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013). Similarly, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for synthesizing ureas from carboxylic acids, showcasing a method for transforming carboxylic acids into ureas in a single step without racemization, which is beneficial for developing environmentally friendly and cost-effective synthetic routes (Thalluri, Manne, Dev, & Mandal, 2014).

Biological and Enzymatic Studies

Some derivatives have been investigated for their inhibition profiles against significant enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurological functions. This research indicates the potential of urea derivatives in studying enzyme inhibition and developing therapeutic agents (Sujayev et al., 2016).

Material Science and Polymerization

In the field of material science, urea derivatives are utilized as latent initiators for the ring-opening polymerization of epoxides, demonstrating their role in developing advanced polymeric materials. The substituent effect of N-aryl-N′-pyridyl ureas on the polymerization of diglycidyl ether of bisphenol A (DGEBA) highlights the influence of electronic properties on thermal latency and polymerization efficiency (Makiuchi, Sudo, & Endo, 2015).

Analytical and Environmental Applications

Urea derivatives have also found applications in environmental and analytical chemistry, such as in the development of assays for biological monitoring, demonstrating their versatility beyond synthetic and biochemical applications. For instance, the measurement and evaluation of urinary methoxyphenols for monitoring wood smoke exposure utilize the analytical capabilities of related compounds to assess environmental health risks (Dills et al., 2001; Dills, Paulsen, Ahmad, Kalman, Elias, & Simpson, 2006).

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-13-7-9-14(10-8-13)19-17(20)18-11-12-22-16-6-4-3-5-15(16)21-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSFMEXBNKOBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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